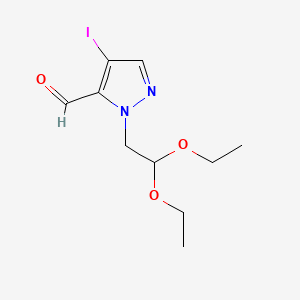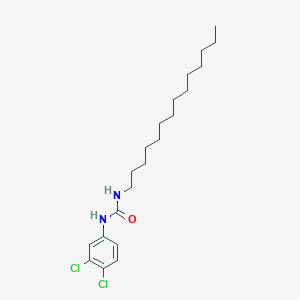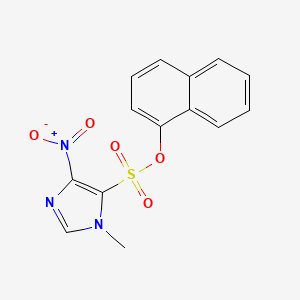
Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate is a complex organic compound characterized by the presence of a naphthalene ring, a nitro group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate typically involves multiple steps. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-carboxylate, while reduction may produce naphthalen-1-yl 1-methyl-4-amino-1H-imidazole-5-sulfonate.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can bind to metal ions, affecting enzymatic activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole
- 1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole
- 4-Imidazol-1-yl-1-methyl-3-nitro-1H-quinolin-2-one
Uniqueness
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate is unique due to the presence of both a naphthalene ring and an imidazole ring, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse applications in various fields, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
6339-64-6 |
|---|---|
Fórmula molecular |
C14H11N3O5S |
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate |
InChI |
InChI=1S/C14H11N3O5S/c1-16-9-15-13(17(18)19)14(16)23(20,21)22-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
Clave InChI |
SFAMFMRSBAURBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)

![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)

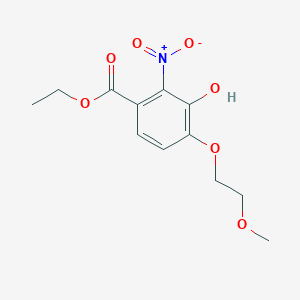
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

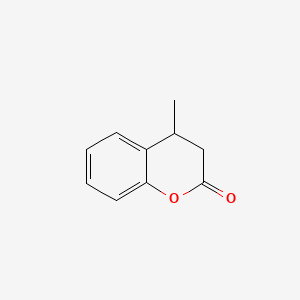
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
